USP7 Inhibitory Potency of the 1-Benzyl-4-phenyl-3-piperidinol Scaffold Compared to N-Acylpiperidinols
The 1-Benzyl-4-phenyl-3-piperidinol core is the pharmacophore for a new class of USP7 inhibitors that achieve nanomolar potency through a unique binding mode. The optimized derivative compound L55 (IC50 = 40.8 nM) exhibits this activity by engaging the USP7 Phe409 sub-site, a binding pocket that is not effectively targeted by the earlier N-acylpiperidinol class of USP7 inhibitors [1]. This difference in binding is confirmed by X-ray co-crystal structures, which show a distinct pose for the N-benzylpiperidinol scaffold compared to N-acylpiperidinols [1].
| Evidence Dimension | USP7 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 40.8 nM (for compound L55, an optimized N-benzylpiperidinol derivative) |
| Comparator Or Baseline | N-acylpiperidinol class (binding mode and sub-site engagement are distinct, potency data not directly compared in same assay, but scaffold is inferior for engaging Phe409) |
| Quantified Difference | N-benzylpiperidinols achieve high potency by binding a unique sub-site (Phe409) not targeted by N-acylpiperidinols, leading to a novel binding pose. |
| Conditions | In vitro USP7 enzyme inhibition assay; confirmed by X-ray crystallography. |
Why This Matters
This confirms that the N-benzylpiperidinol core is essential for accessing a novel USP7 binding pocket, which is a key differentiator when selecting a starting point for developing inhibitors with a new binding mode.
- [1] Li M, Liu S, Chen H, Zhou X, Zhou J, Zhou S, Yuan H, Xu QL, Liu J, Cheng K, Sun H, Wang Y, Chen C, Wen X. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies. Eur J Med Chem. 2020 Aug 1;199:112279. View Source
